(RS)-Alprenolol hydrochloride;dl-Alprenolol hydrochloride
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Overview
Description
Alprenolol (hydrochloride) is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used in the treatment of hypertension, angina pectoris, and arrhythmias. Alprenolol (hydrochloride) works by blocking beta-adrenergic receptors, which helps to reduce heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alprenolol (hydrochloride) can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of alprenolol (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Alprenolol (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in alprenolol.
Substitution: Alprenolol can undergo substitution reactions, particularly at the phenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of alprenolol .
Scientific Research Applications
Alprenolol (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with receptors.
Biology: Alprenolol is used to study the physiological effects of beta-adrenergic blockade.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating cardiovascular conditions.
Industry: Alprenolol is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Alprenolol (hydrochloride) exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, alprenolol inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Alprenolol (hydrochloride) is compared with other beta-blockers such as propranolol, metoprolol, and atenolol. While all these compounds share a similar mechanism of action, alprenolol is unique due to its non-selective nature and additional activity as a serotonin receptor antagonist. This dual activity can provide additional therapeutic benefits in certain conditions .
Similar Compounds
Propranolol: A non-selective beta-blocker with similar uses.
Metoprolol: A selective beta-1 blocker, primarily used for hypertension and angina.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to alprenolol .
Properties
Molecular Formula |
C15H26ClNO3 |
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Molecular Weight |
303.82 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH.H2O/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H;1H2 |
InChI Key |
SNZGYMHWQSCZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.O.Cl |
Origin of Product |
United States |
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